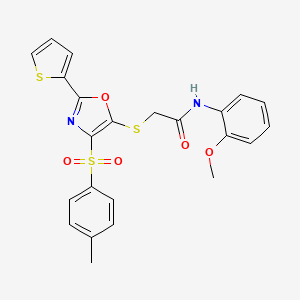![molecular formula C24H25N3O3S B11441042 8-(2,5-dimethoxyphenyl)-3-(3,4-dimethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11441042.png)
8-(2,5-dimethoxyphenyl)-3-(3,4-dimethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound that belongs to the class of pyridothiadiazines This compound is characterized by its unique structure, which includes a pyrido[2,1-b][1,3,5]thiadiazine core with various substituents, including dimethoxyphenyl and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridothiadiazine Core: The initial step involves the cyclization of appropriate precursors to form the pyrido[2,1-b][1,3,5]thiadiazine core. This can be achieved through the reaction of a pyridine derivative with a thiadiazine precursor under controlled conditions.
Introduction of Substituents: The dimethoxyphenyl and dimethylphenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions require specific reagents and catalysts to ensure selective substitution at the desired positions.
Formation of the Carbonitrile Group: The final step involves the introduction of the carbonitrile group through a nucleophilic substitution reaction. This step typically requires the use of cyanide sources and appropriate reaction conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
8-(2,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Electrophilic reagents (e.g., halogens, nitro groups) and nucleophilic reagents (e.g., amines, thiols) under appropriate reaction conditions.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound. These derivatives may exhibit different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
8-(2,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-(2,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.
Interaction with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Disruption of Cellular Processes: The compound can interfere with cellular processes such as DNA replication, protein synthesis, and cell division, leading to potential therapeutic effects.
Comparison with Similar Compounds
8-(2,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE can be compared with other similar compounds, such as:
Pyridothiadiazines: Compounds with similar core structures but different substituents. These compounds may exhibit different chemical and biological properties.
Phenyl-substituted Compounds: Compounds with phenyl groups substituted at different positions. These compounds may have varying degrees of activity and specificity.
Carbonitrile Derivatives: Compounds with carbonitrile groups at different positions. These compounds may have different reactivity and applications.
The uniqueness of 8-(2,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE lies in its specific combination of substituents and core structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H25N3O3S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
8-(2,5-dimethoxyphenyl)-3-(3,4-dimethylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C24H25N3O3S/c1-15-5-6-17(9-16(15)2)26-13-27-23(28)11-19(21(12-25)24(27)31-14-26)20-10-18(29-3)7-8-22(20)30-4/h5-10,19H,11,13-14H2,1-4H3 |
InChI Key |
QCNQHRSBRNHZGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=C(C=CC(=C4)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]-N-phenylpropanamide](/img/structure/B11441005.png)
![N-(4-methoxyphenyl)tetrazolo[5,1-a]phthalazin-6-amine](/img/structure/B11441014.png)
![N-(4-chlorophenethyl)-3-(1-(2-(4-fluorophenyl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B11441021.png)

![8-(2-methoxyphenyl)-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11441033.png)
![5-(2,3-dimethoxyphenyl)-8,8-dimethyl-2-[(2-methylpropyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11441037.png)
![Dimethyl 2-{[(4-methylpiperidin-1-yl)carbonothioyl]amino}terephthalate](/img/structure/B11441046.png)
![N-benzyl-4-((1-(2-((2,3-dimethoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B11441050.png)
![N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B11441052.png)
![3-(furan-2-ylmethyl)-8-(2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11441059.png)
![dimethyl 2-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonothioyl]amino}terephthalate](/img/structure/B11441065.png)
![N-(4-fluorophenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B11441076.png)
